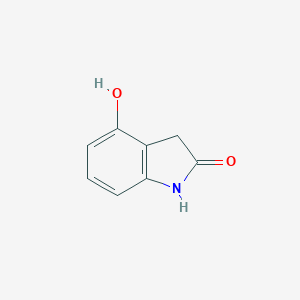
4-Hydroxyindolin-2-one
Vue d'ensemble
Description
4-Hydroxyindolin-2-one and its derivatives have attracted significant attention in organic chemistry due to their biological properties and potential applications. These compounds are key intermediates in the synthesis of various pharmacologically active molecules (Ishida, Kikuchi, & Yamada, 2013).
Synthesis Analysis
The synthesis of 4-hydroxyindolin-2-one derivatives can involve different methodologies including photochemical reactions, catalytic hydrogenation, and intramolecular cyclization. For example, 1-alkoxycarbonyl-4-hydroxyindoles, precursors to 4-hydroxyindolin-2-one, can be prepared from isoquinoline derivatives under irradiation followed by acid treatment (Kaneko, Okuda, Karasawa, & Somei, 1980).
Applications De Recherche Scientifique
Synthesis of Indoles : 4-Hydroxyindolin-2-one is used in the synthesis of 4-hydroxy- and 4-aminoindoles, which are obtained by dehydrogenation of indolines. These compounds have significance in chemical research and pharmaceutical applications (Tanaka et al., 1989).
Use in COVID-19 Treatment : The 4-aminoquinolines, including hydroxychloroquine, have been explored for their potential use in treating COVID-19. However, this application has been controversial and subject to significant debate (Gupta & Malviya, 2020).
Biological Benefits of Derivatives : Derivatives of 4-Hydroxyquinolin-2(1H)-one, such as 4-hydroxyquinolin-2(1H)-one derivatives, have attracted attention due to their biological benefits. These compounds are prepared using silver-catalyzed reactions and have potential therapeutic applications (Ishida et al., 2013).
Role in Plant Biochemistry : In plants, such as Zea mays, 4-Hydroxyindolin-2-one is involved in the biosynthesis of 2-hydroxy-1,4-benzoxazin-3-one (HBOA), an important compound in plant defense mechanisms (Spiteller et al., 2001).
Antitumor Activity : Some compounds related to 4-Hydroxyindolin-2-one, such as 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), show significant antitumor activity and potential for development as anticancer drugs (Chou et al., 2010).
Pharmaceutical Properties of Derivatives : Research on derivatives of 1,2,4-triazoles, which include compounds related to 4-Hydroxyindolin-2-one, highlights their wide range of biological effects, including antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).
Potential in Anti-Allergic Therapy : The derivative 4-Hydroxy-2-(4-Hydroxyphenethyl) Isoindoline-1,3-Dione has been studied for its potential in treating allergic asthma, showing significant anti-inflammatory and anti-allergic effects in experimental models (Huang et al., 2018).
Safety And Hazards
Orientations Futures
The future directions for research on 4-Hydroxyindolin-2-one could involve further investigation into its metabolism and distribution, similar to the study conducted on indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one . This could potentially highlight 4-Hydroxyindolin-2-one as a brain-affecting indole metabolite .
Propriétés
IUPAC Name |
4-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQLPXJRKHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343613 | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyindolin-2-one | |
CAS RN |
13402-55-6 | |
| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

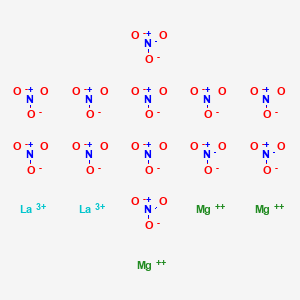

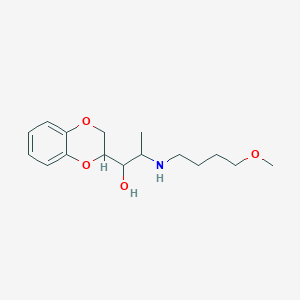
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
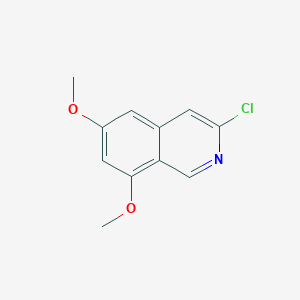
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)

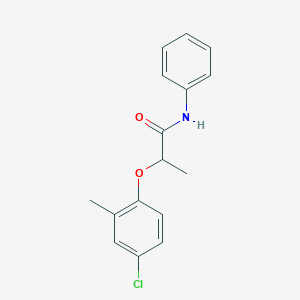
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
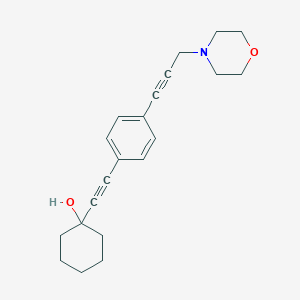
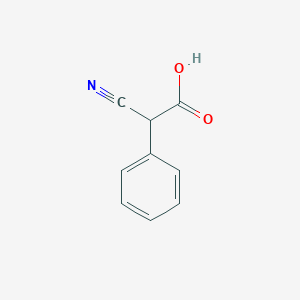
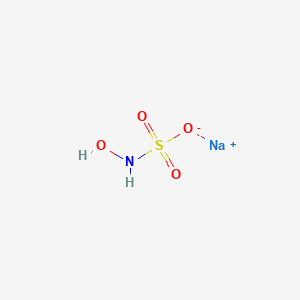
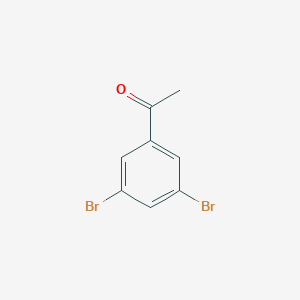
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)